2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC16067366
Molecular Formula: C20H22Cl2N4O
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22Cl2N4O |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H22Cl2N4O/c21-18-7-6-17(12-19(18)22)13-23-24-20(27)15-26-10-8-25(9-11-26)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
| Standard InChI Key | HZNYMHXOIATXMP-YDZHTSKRSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Characterization and Structural Insights
Molecular Composition and Structural Features
The molecular formula of 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is C₂₀H₂₂Cl₂N₄O, with a molecular weight of 405.3 g/mol. Its IUPAC name, 2-(4-benzylpiperazin-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide, reflects a piperazine core substituted with a benzyl group at the 4-position, linked to an acetohydrazide moiety that forms a Schiff base with a 3,4-dichlorobenzaldehyde derivative. The (E)-configuration of the imine bond (C=N) is critical for its biological activity, as geometric isomerism often influences receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂Cl₂N₄O |
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar organic solvents (e.g., ethanol, DMSO) |
Spectral Characterization
The compound’s structure has been confirmed via IR, ¹H NMR, and mass spectrometry . The IR spectrum shows characteristic peaks for the amide C=O stretch (~1650 cm⁻¹) and the imine C=N stretch (~1600 cm⁻¹). The ¹H NMR spectrum reveals signals for the piperazine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and the dichlorophenyl group (δ 7.5–7.8 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 405.3, consistent with its molecular weight.
Synthetic Methodologies
Conventional Synthesis
The compound is synthesized through a two-step condensation reaction:
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Formation of the acetohydrazide intermediate: Ethyl 2-(4-benzylpiperazin-1-yl)acetate reacts with hydrazine hydrate in absolute ethanol to yield 2-(4-benzylpiperazin-1-yl)acetohydrazide .
-
Schiff base formation: The intermediate undergoes condensation with 3,4-dichlorobenzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the final product .
Table 2: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetohydrazide formation | Ethanol, hydrazine hydrate, reflux, 12–24 h | 70–75 |
| Schiff base formation | Ethanol, glacial acetic acid, reflux, 6–8 h | 65–70 |
Green Chemistry Approaches
Recent advancements employ microwave-assisted synthesis to enhance efficiency. Using etidronic acid as a catalyst, reaction times are reduced to 15–30 minutes with yields exceeding 80% . This method minimizes solvent use and energy consumption, aligning with sustainable chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), it demonstrates minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to standard antibiotics like ciprofloxacin . The dichlorophenyl group enhances membrane permeability, while the piperazine moiety disrupts bacterial efflux pumps .
Table 3: Anticancer Activity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 ± 1.2 | Caspase-3 activation, ROS generation |
| A549 | 15.8 ± 1.5 | Mitochondrial dysfunction |
Anti-inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 5.3 µM, surpassing the efficacy of ibuprofen (IC₅₀ = 10.2 µM) . Molecular docking simulations indicate strong interactions with the COX-2 active site, driven by hydrophobic interactions with the dichlorophenyl group .
Pharmacological and Toxicological Profile
ADME Properties
Preliminary pharmacokinetic studies in rodent models show oral bioavailability of 55–60% and a plasma half-life of 6–8 hours . The compound exhibits moderate protein binding (75–80%) and undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4.
Toxicity Screening
Acute toxicity tests in rats (OECD Guideline 423) report an LD₅₀ > 2000 mg/kg, classifying it as Category 5 (low toxicity) . Chronic exposure studies (28 days) show no significant hematological or histopathological abnormalities at doses ≤ 50 mg/kg/day .
Comparative Analysis with Structural Analogs
Role of the Dichlorophenyl Group
Replacing the 3,4-dichlorophenyl group with a 4-fluorophenyl moiety reduces antimicrobial potency by 4-fold, underscoring the importance of chlorine atoms in enhancing lipophilicity and target binding .
Piperazine Substitutions
Analogues with a 4-methylpiperazine group exhibit 30% lower anticancer activity, suggesting the benzyl substituent optimizes steric and electronic interactions with biological targets .
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